2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group that is further connected to an indole moiety. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A compound with three boronic ester groups used in advanced material synthesis.
Uniqueness
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is unique due to its indole moiety, which imparts additional reactivity and potential biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.
Biological Activity
The compound 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H21BO4, with a molecular weight of 288.1 g/mol. The compound features an indole core substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which may enhance its solubility and biological interaction capabilities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cancer research and enzyme inhibition. Notably, indole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, studies have indicated that indole derivatives can inhibit the activity of PI3K (phosphoinositide 3-kinase), which plays a crucial role in cell growth and survival pathways.
- Antioxidant Activity : The presence of the dioxaborolane group may contribute to the antioxidant properties of the compound, potentially protecting cells from oxidative stress.
- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology.
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on PI3K Inhibition : A study reported that structurally similar indole compounds exhibited IC50 values in the nanomolar range against PI3K isoforms. This suggests that this compound could similarly exhibit potent inhibitory effects against these kinases .
- MMP Inhibition : Indole-based compounds have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. One study indicated that certain indole derivatives displayed significant inhibition of MMP-13, highlighting their potential in treating arthritic disorders and cancer .
Pharmacokinetic Profile
A detailed pharmacokinetic evaluation is essential for understanding the bioavailability and metabolic stability of this compound. Key parameters include:
- Absorption : The compound's solubility profile suggests favorable absorption characteristics.
- Distribution : Lipophilicity due to the dioxaborolane moiety may enhance tissue distribution.
- Metabolism : Studies on similar compounds indicate potential metabolic pathways involving hepatic enzymes.
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H21BO4 |
Molecular Weight | 288.1 g/mol |
Solubility | Soluble in organic solvents |
IC50 (PI3K inhibition) | <100 nM (indicative) |
Antioxidant Activity | Moderate to high |
Properties
Molecular Formula |
C20H22BNO2 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole |
InChI |
InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-7-9-14(12-16)18-13-15-8-5-6-11-17(15)22-18/h5-13,22H,1-4H3 |
InChI Key |
PCSLLUIHMLJDRI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.